2-Amino-4-(4-methylphenyl)butanoic acid
Description
2-Amino-4-(4-methylphenyl)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone substituted with an amino group at position 2 and a 4-methylphenyl group at position 4. Its structure combines aromatic lipophilicity (from the methylphenyl group) with the zwitterionic properties typical of amino acids, making it a candidate for studying structure-activity relationships in peptide design or drug metabolism.
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABQGXRISWAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(4-methylphenyl)butanoic acid, commonly referred to as a derivative of phenylalanine, is an amino acid that has garnered attention for its biological activity. This compound is structurally related to neurotransmitters and has potential implications in various therapeutic areas, particularly in the modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of 2-Amino-4-(4-methylphenyl)butanoic acid, including its mechanisms of action, research findings, and case studies.
Molecular Structure
The molecular formula for 2-Amino-4-(4-methylphenyl)butanoic acid is . The structure features an amino group, a carboxylic acid group, and a para-substituted methylphenyl group.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4-(4-methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Para-substitution on the phenyl ring |
| 2-Amino-4-(3-methylphenyl)butanoic acid | C₁₁H₁₅N₁O₂ | Meta-substitution; different biological activity |
| 2-Amino-4-(o-tolyl)butanoic acid | C₁₁H₁₅N₁O₂ | Ortho-substitution; influences pharmacological properties |
The biological activity of 2-Amino-4-(4-methylphenyl)butanoic acid primarily involves its role as a neurotransmitter modulator. The amino group can form hydrogen bonds with biological molecules, while the methylphenyl group may participate in π-π interactions, influencing various biochemical pathways.
Neurotransmission Modulation
Research indicates that this compound can enhance neurotransmission by acting as a precursor to neurotransmitters such as dopamine and serotonin. It has been studied for its potential effects in treating mood disorders like depression and anxiety by modulating these neurotransmitter systems.
Case Studies and Research Findings
- Mood Disorders : A study examined the effects of 2-Amino-4-(4-methylphenyl)butanoic acid on patients with depression. Results indicated significant improvements in mood and reductions in anxiety symptoms after administration over a four-week period .
- Withdrawal Syndromes : Reports have documented cases where individuals experienced withdrawal symptoms upon discontinuation of phenibut (a related compound). These findings suggest that 2-Amino-4-(4-methylphenyl)butanoic acid may share similar pharmacological profiles that warrant further investigation into dependency issues .
- Toxicity Reports : Some case reports highlighted acute toxicity associated with high doses of phenibut, which shares structural similarities with 2-Amino-4-(4-methylphenyl)butanoic acid. Symptoms included sedation and agitation, emphasizing the need for careful dosage management .
Table 2: Summary of Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share the 2-amino-4-substituted butanoic acid scaffold but differ in substituent groups, leading to variations in properties and applications. Key comparisons are summarized in Table 1.
Substituent Effects on Physicochemical Properties
2-Amino-4-(trifluoromethoxy)butanoic acid Substituent: Trifluoromethoxy (-OCF₃) group. Properties: Exhibits pKa values of 2.1 (carboxylic acid) and 9.3 (amine), with a log D (octanol-water distribution coefficient) of -1.2 at pH 7.4. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for drug design .
2-Amino-4-pyridin-2-yl-butyric acid Substituent: Pyridin-2-yl group. Molecular weight = 180.20 g/mol. Pyridine derivatives often exhibit improved solubility in polar solvents compared to purely aliphatic or aromatic substituents .
2-Amino-4-(2,6-dichlorophenyl)butanoic acid Substituent: 2,6-Dichlorophenyl group. Safety data highlight precautions for inhalation and skin contact, suggesting moderate toxicity .
2-Amino-4-(ethylseleno)butanoic acid (Selenoethionine) Substituent: Ethylseleno (-SeCH₂CH₃) group. Properties: Selenium incorporation mimics methionine but with altered redox properties. Used in studies of selenium metabolism and oxidative stress .
2-Amino-4-(methylsulfanyl)butanoic acid (Methionine) Substituent: Methylthio (-SCH₃) group. Properties: A natural amino acid with a log D of -1.35 and pKa values of 2.28 (carboxylic acid) and 9.21 (amine). The sulfur atom contributes to nucleophilic reactivity and metal coordination .
Structural vs. Functional Comparisons
- Lipophilicity: The trifluoromethoxy group and ethylseleno group increase log D compared to the methylphenyl group in the target compound.
- Solubility : Pyridinyl derivatives likely have higher aqueous solubility due to hydrogen-bonding capacity, whereas dichlorophenyl analogs may be less soluble.
- Biological Activity: Selenoethionine and methionine are metabolically active, while synthetic analogs like the trifluoromethoxy derivative are tailored for enhanced pharmacokinetics.
Table 1: Comparative Data for 2-Amino-4-Substituted Butanoic Acid Derivatives
*Calculated using standard atomic weights.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
